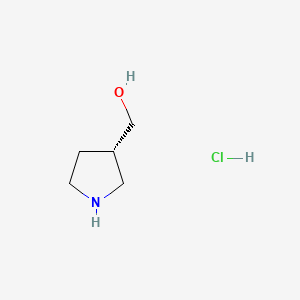

(S)-Pyrrolidin-3-ylmethanol hydrochloride

Description

Properties

IUPAC Name |

[(3S)-pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPXNVYBCMWAR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656412 | |

| Record name | [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316087-88-3 | |

| Record name | [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-pyrrolidin-3-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride for Researchers and Drug Development Professionals

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative that serves as a versatile building block in the synthesis of a wide range of pharmacologically active compounds. Its unique structural features, including a stereocenter and a primary alcohol, make it a valuable synthon for drug discovery and development, particularly in the creation of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data relevant to researchers and scientists in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a stable, off-white to pale beige solid that is hygroscopic in nature.[1] Its hydrochloride salt form enhances its water solubility compared to the free base.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [1] |

| Chirality | (S)-configuration at the C3 position | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group.[1] Characteristic N-H stretching absorptions are also present, with their frequencies influenced by the protonation of the pyrrolidine nitrogen in the hydrochloride salt form.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various strategies, primarily focusing on establishing the desired stereochemistry at the C3 position. Common approaches include chiral pool synthesis, asymmetric synthesis, and transformations from readily available chiral precursors.[1]

General Synthesis Workflow

A common synthetic strategy involves the use of a chiral starting material, such as a derivative of L-aspartic acid or L-malic acid, to ensure the correct stereochemistry. The following diagram illustrates a generalized workflow for such a synthesis.

Experimental Protocol: Synthesis from a Chiral Precursor (Illustrative)

Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine

A common precursor is (R)-1-N-Boc-3-hydroxypyrrolidine, which can be converted to the (S)-enantiomer via a Mitsunobu reaction with inversion of stereochemistry, followed by hydrolysis.

-

To a solution of (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq) in dry tetrahydrofuran (THF) are added benzoic acid (1.3 eq) and triphenylphosphine (1.3 eq).

-

The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.3 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the benzoate ester.

-

The ester is then dissolved in methanol, and a solution of sodium hydroxide (2.0 eq) in water is added.

-

The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The methanol is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to give N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: Deprotection to form this compound

The Boc protecting group is removed under acidic conditions to yield the final hydrochloride salt.

-

N-Boc-(S)-3-hydroxypyrrolidine is dissolved in a suitable solvent such as methanol or dioxane.

-

A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) is added.

-

The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a solid, which can be further purified by recrystallization.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various drug candidates, owing to its chiral nature which can impart selectivity and potency.[1]

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

One of the most significant applications of this compound is in the synthesis of DPP-4 inhibitors, which are used for the treatment of type 2 diabetes.[1] The pyrrolidine moiety can be incorporated into the inhibitor structure to interact with the active site of the DPP-4 enzyme.

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.

Central Nervous System (CNS) Receptor Ligands

(S)-Pyrrolidin-3-ylmethanol and its derivatives are also utilized in the development of ligands for CNS receptors, such as muscarinic and nicotinic acetylcholine receptors. The pyrrolidine scaffold can serve as a core structure for designing selective agonists or antagonists for these receptors, which are implicated in various neurological and psychiatric disorders.

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that, upon activation by acetylcholine, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the activation of voltage-gated ion channels and various intracellular signaling cascades, including the PI3K-Akt pathway, which is involved in neuroprotection.[1][3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry and drug development. Its utility in the synthesis of DPP-4 inhibitors and CNS-active compounds highlights its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective use in the discovery of novel therapeutics.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Buy this compound | 1316087-88-3 [smolecule.com]

- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

A-Technical-Guide-to-(S)-Pyrrolidin-3-ylmethanol-hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its distinct structural features, including a five-membered pyrrolidine ring with a hydroxymethyl substituent at the C-3 position and a defined (S)-stereochemistry, make it a valuable intermediate for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of (S)-Pyrrolidin-3-ylmethanol. The presence of the chiral center at the 3-position is crucial for the stereospecific interactions required in many pharmacological applications.[1] The hydrochloride salt form generally offers improved water solubility and thermal stability compared to its free base counterpart.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1][3][4][5] |

| Molecular Weight | 137.61 g/mol | [1][3][5] |

| CAS Number | 1316087-88-3 | [3][6] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [3] |

| LogP | 0.01 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectroscopic Profile

Spectroscopic methods are essential for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum typically shows a multiplet for the hydroxymethyl protons in the 3.5-4.0 ppm region, deshielded by the adjacent oxygen atom. The protons of the pyrrolidine ring exhibit characteristic chemical shifts and coupling patterns that verify the heterocyclic structure.[1]

-

Infrared (IR) Spectroscopy : IR analysis reveals key functional groups. A broad absorption band between 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. N-H stretching vibrations, influenced by the protonation in the hydrochloride salt form, are also characteristic.[1]

Synthesis Methodologies

The stereoselective synthesis of (S)-Pyrrolidin-3-ylmethanol is critical for its application in drug development. Several synthetic strategies are employed:

-

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials to ensure the correct stereochemistry in the final product.[1] Proline and 4-hydroxyproline are common precursors for the synthesis of various pyrrolidine-containing drugs.[7]

-

Asymmetric Synthesis : This method involves the use of chiral catalysts or reagents that preferentially form one enantiomer, leading to a high enantiomeric excess of the desired (S)-isomer.[1]

-

From Pyrrolidine : A more general, non-stereospecific route involves the reaction of pyrrolidine with formaldehyde, followed by a reduction step.[1]

A logical workflow for a common synthesis approach starting from a protected proline derivative is outlined below.

References

- 1. Buy this compound | 1316087-88-3 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (3S)-PYRROLIDIN-3-YLMETHANOL HYDROCHLORIDE [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide to Stereochemistry and Chirality for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry, valued for its distinct three-dimensional structure that imparts stereospecificity to pharmacologically active molecules. This technical guide provides an in-depth exploration of the stereochemical and chiral properties of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and stereochemical analysis, and its application in the development of therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds.[1] The introduction of a chiral center, as seen in this compound, allows for the synthesis of enantiomerically pure drugs, which is critical for optimizing therapeutic efficacy and minimizing off-target effects. This compound, with its defined (S)-configuration at the C3 position of the pyrrolidine ring, serves as a versatile precursor for a range of complex molecules.[1] Its hydrochloride salt form enhances stability and improves solubility in aqueous media, making it amenable to various reaction conditions.[1]

Physicochemical and Stereochemical Properties

This compound is an off-white to pale beige solid that is hygroscopic in nature.[1] The stereochemical integrity of this compound is paramount to its function in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO. | [1] |

| Chirality | Chiral center at the C3 position of the pyrrolidine ring. | [1] |

| Stereochemical Designator | (S) | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, primarily focusing on chiral pool synthesis or asymmetric synthesis to establish the desired stereocenter.

General Synthesis Strategies

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-aspartic acid or L-glutamic acid, to introduce the stereocenter, which is then carried through a series of chemical transformations to yield the target molecule.

-

Asymmetric Synthesis: This method involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction that creates the chiral center. For instance, the asymmetric reduction of a corresponding ketone precursor can yield the desired (S)-alcohol.

Experimental Protocol: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol

For many synthetic applications, protection of the pyrrolidine nitrogen is necessary. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal. The following is a general protocol for the N-Boc protection of a pyrrolidinol derivative, which can be adapted for (S)-Pyrrolidin-3-ylmethanol.[3]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

If starting with the hydrochloride salt, neutralize it by dissolving in a suitable solvent and adding a base (e.g., triethylamine) to obtain the free amine.

-

Dissolve the (S)-Pyrrolidin-3-ylmethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the stirred solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purify the product by column chromatography if necessary.

Experimental Protocol: Deprotection of N-Boc Group

The Boc group can be removed under acidic conditions.[4][5]

Materials:

-

N-Boc-(S)-Pyrrolidin-3-ylmethanol

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of TFA or 4M HCl in dioxane to the solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in drug development. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Suggested Starting Conditions for Method Development:

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed-Phase) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | Polysaccharide-based | Macrocyclic glycopeptide-based (e.g., Chirobiotic V) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine) | Acetonitrile or Methanol with a basic additive | Aqueous buffer/Organic modifier (e.g., Methanol or Acetonitrile) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) | UV at a low wavelength | UV at a low wavelength |

General Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Application in Drug Development: DPP-4 Inhibitors

This compound is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[1] The stereochemistry of the pyrrolidine ring is crucial for the high-affinity binding of these inhibitors to the active site of the DPP-4 enzyme.

DPP-4 Signaling Pathway

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.

References

Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride from the Chiral Pool: A Technical Guide

Introduction: (S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block extensively utilized in the pharmaceutical industry for the synthesis of complex biologically active molecules. Its stereodefined structure makes it a crucial intermediate in the development of various therapeutic agents. Chiral pool synthesis, a strategy that employs readily available, enantiomerically pure natural products as starting materials, offers an efficient and economical route to such chiral molecules, obviating the need for asymmetric synthesis or chiral resolution. This guide provides an in-depth overview of a robust synthetic pathway starting from the naturally occurring amino acid, L-glutamic acid.

Synthetic Strategy Commencing from L-Glutamic Acid

L-glutamic acid, an inexpensive and abundant chiral starting material, serves as an excellent precursor for the synthesis of (S)-Pyrrolidin-3-ylmethanol. The overall strategy involves initial protection of the amino group, followed by cyclization to form the pyrrolidone ring, and subsequent reduction of the carboxylic acid and lactam functionalities. The final step involves deprotection to yield the target hydrochloride salt. The trityl (triphenylmethyl) group is an effective protecting group for the nitrogen atom in this sequence.

The synthetic workflow is visualized in the diagram below.

Figure 1: Synthetic pathway from L-Glutamic Acid.

Data Presentation

The following table summarizes the key transformations, reagents, and expected yields for the synthesis of this compound from L-glutamic acid.

| Step | Transformation | Key Reagents & Solvents | Typical Yield (%) |

| 1 | N-Protection | Trityl Chloride, Diethylamine, Water/Ether | ~90-95% |

| 2 | Anhydride Formation (Cyclization) | Acetic Anhydride | ~95% |

| 3 | Esterification (Methanolysis) | Methanol (MeOH) | ~98% |

| 4 | Reduction of Lactam and Ester | Lithium Borohydride (LiBH₄), Tetrahydrofuran (THF) | ~70-75% |

| 5 | Deprotection & Salt Formation | Hydrochloric Acid (HCl), Formic Acid or other solvent | ~90-95% |

| - | Overall Yield | - | ~55-65% |

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below.

Step 1: Preparation of N-Trityl-L-Glutamic Acid

This step involves the protection of the primary amine of L-glutamic acid with a bulky trityl group to prevent side reactions in subsequent steps.

-

Procedure: L-glutamic acid is dissolved in an aqueous solution containing diethylamine. To this solution, a solution of trityl chloride in ether is added rapidly with vigorous stirring.[1] The reaction proceeds at room temperature. The N-trityl glutamic acid product can be isolated as its diethylammonium salt or carefully acidified to yield the free acid.[1]

-

Reagents: L-Glutamic Acid, Trityl Chloride, Diethylamine, Water, Diethyl Ether.

-

Work-up: The viscous reaction mixture is worked up by separating the layers. The organic layer is washed, dried, and the solvent is evaporated. The product is often purified by crystallization.

Step 2 & 3: Formation of Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate

This two-stage, one-pot procedure involves the cyclization of the protected glutamic acid to its anhydride, which forms the pyrrolidone ring, followed by ring-opening with methanol to yield the stable methyl ester.

-

Procedure: N-Trityl-L-glutamic acid is heated under reflux in acetic anhydride for a short period (e.g., 30 minutes). The excess acetic anhydride is then removed under reduced pressure. The resulting crude N-trityl-L-glutamic anhydride is then dissolved in methanol and refluxed to effect the methanolysis.

-

Reagents: N-Trityl-L-Glutamic Acid, Acetic Anhydride, Methanol.

-

Work-up: After the methanolysis is complete, the solution is cooled, and the product is typically isolated by crystallization, filtration, and washing with cold methanol.

Step 4: Reduction to N-Trityl-(S)-pyrrolidin-3-ylmethanol

This is the key reductive step where both the lactam carbonyl and the ester group are reduced to form the desired 3-hydroxymethyl-pyrrolidine structure. Lithium borohydride is a suitable reagent for this transformation.[2]

-

Procedure: To a solution of Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate in an anhydrous etheral solvent such as tetrahydrofuran (THF), lithium borohydride is added portion-wise at room temperature or under gentle reflux. The reaction is monitored until completion.

-

Reagents: Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate, Lithium Borohydride (LiBH₄), Anhydrous Tetrahydrofuran (THF).

-

Work-up: The reaction is carefully quenched with water or an acidic solution. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under vacuum. The crude product is purified by column chromatography.

Step 5: Deprotection and Formation of this compound

The final step involves the removal of the acid-labile trityl group, which concurrently forms the hydrochloride salt of the target molecule.

-

Procedure: N-Trityl-(S)-pyrrolidin-3-ylmethanol is dissolved in a suitable solvent and treated with a strong acid. For example, the compound can be treated with cold formic acid for a few minutes, followed by evaporation.[3] Alternatively, treatment with hydrochloric acid in a solvent like ethanol or ethyl acetate will effect both deprotection and salt formation.

-

Reagents: N-Trityl-(S)-pyrrolidin-3-ylmethanol, Hydrochloric Acid (HCl), Formic Acid, or Trifluoroacetic Acid (TFA).[3][4]

-

Work-up: After deprotection, the resulting triphenylcarbinol byproduct is insoluble in aqueous media and can be removed by filtration.[3] The aqueous filtrate containing the product is then concentrated under reduced pressure to yield the crude hydrochloride salt, which can be further purified by recrystallization.

Logical Workflow for Experimental Procedure

The following diagram illustrates the logical flow of the laboratory work.

References

Asymmetric Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds. Its stereodefined structure, featuring a pyrrolidine ring with a hydroxymethyl group at the C-3 position, is a key component in numerous biologically active molecules. This technical guide provides an in-depth overview of the principal asymmetric synthesis routes for this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable synthetic strategy.

Core Synthetic Strategies

The asymmetric synthesis of this compound can be broadly categorized into two main approaches:

-

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule. Key starting materials for this approach include L-glutamic acid and (S)-malic acid.

-

Catalytic Asymmetric Synthesis: This approach employs a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. A prominent example is the asymmetric reduction of a prochiral ketone precursor.

This guide will delve into specific examples of these strategies, providing the necessary data and procedural details for their practical application.

Chiral Pool Synthesis Routes

Synthesis from L-Glutamic Acid

This route leverages the natural chirality of L-glutamic acid to establish the desired stereocenter. The synthesis involves the protection of the amino and carboxylic acid functionalities, followed by cyclization and reduction steps.

Experimental Protocol:

-

Protection of L-Glutamic Acid: L-glutamic acid is first converted to its N-Boc protected form (tert-butoxycarbonyl) to prevent unwanted side reactions of the amino group. The carboxylic acid groups are typically esterified, for instance, as dimethyl esters.

-

Dieckmann Condensation: The protected glutamic acid diester undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester.

-

Decarboxylation: The resulting β-keto ester is then decarboxylated to yield N-Boc-pyrrolidin-3-one.

-

Asymmetric Reduction: The prochiral N-Boc-pyrrolidin-3-one is subjected to an asymmetric reduction to introduce the hydroxyl group with the desired (S)-configuration. A common method is the use of a chiral reducing agent such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™).

-

Reduction of the Ester Group: The ester group at the 3-position is then reduced to the primary alcohol using a suitable reducing agent like lithium borohydride.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an appropriate solvent, which concurrently forms the desired this compound salt.

Quantitative Data:

| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | N-Boc-L-glutamic acid dimethyl ester | (Boc)₂O, Et₃N; SOCl₂, MeOH | ~95 | >99 |

| 2 | N-Boc-3-carbomethoxypyrrolidin-4-one | t-BuOK, Toluene | 80-85 | >99 |

| 3 | N-Boc-pyrrolidin-3-one | LiCl, H₂O, DMSO, 140 °C | ~90 | >99 |

| 4 | (S)-N-Boc-pyrrolidin-3-ol | (-)-DIP-Chloride™, THF, -25 °C | 85-90 | >98 |

| 5 | (S)-N-Boc-pyrrolidin-3-ylmethanol | LiBH₄, THF | ~90 | >98 |

| 6 | This compound | HCl, Dioxane | >95 | >98 |

Workflow Diagram:

Caption: Synthesis of this compound from L-Glutamic Acid.

Synthesis from (S)-Malic Acid

Another common chiral pool starting material is (S)-malic acid. This route involves the formation of a lactone intermediate, followed by amination and reduction steps.

Experimental Protocol:

-

Lactone Formation: (S)-Malic acid is converted to its corresponding γ-lactone, (S)-γ-hydroxymethyl-γ-butyrolactone, through esterification and subsequent reduction.

-

Mesylation: The primary hydroxyl group of the lactone is activated by conversion to a mesylate.

-

Amination and Cyclization: The mesylate is displaced by an amine, such as benzylamine, which leads to the formation of the N-benzyl-pyrrolidinone ring.

-

Reduction: The lactam carbonyl group is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Debenzylation and Protection: The N-benzyl group is removed by catalytic hydrogenation, and the resulting secondary amine is protected with a Boc group.

-

Deprotection and Salt Formation: The Boc group is cleaved with hydrochloric acid to yield the final hydrochloride salt.

Quantitative Data:

| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | (S)-γ-Hydroxymethyl-γ-butyrolactone | H₂SO₄, EtOH; NaBH₄, THF | ~80 | >99 |

| 2 | (S)-γ-Mesyloxymethyl-γ-butyrolactone | MsCl, Et₃N, DCM | ~95 | >99 |

| 3 | (S)-N-Benzyl-3-hydroxymethylpyrrolidin-2-one | Benzylamine, EtOH, reflux | 75-80 | >99 |

| 4 | (S)-N-Benzyl-3-hydroxymethylpyrrolidine | LiAlH₄, THF | ~85 | >99 |

| 5 | (S)-N-Boc-3-hydroxymethylpyrrolidine | H₂, Pd/C; (Boc)₂O | ~90 | >99 |

| 6 | This compound | HCl, Ether | >95 | >99 |

Workflow Diagram:

Caption: Synthesis of this compound from (S)-Malic Acid.

Catalytic Asymmetric Synthesis Route

Asymmetric Reduction of N-Boc-3-pyrrolidinecarboxylic acid

This approach starts with a commercially available or readily synthesized achiral precursor, N-Boc-3-pyrrolidinecarboxylic acid, and introduces the chirality through a catalytic asymmetric reduction.

Experimental Protocol:

-

Substrate Preparation: N-Boc-3-pyrrolidinecarboxylic acid is prepared by protecting 3-pyrrolidinecarboxylic acid with a Boc group.

-

Asymmetric Reduction: The carboxylic acid is reduced enantioselectively to the corresponding alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst and borane, is a highly effective method for this transformation. The (R)-CBS catalyst will typically yield the (S)-alcohol.

-

Deprotection and Salt Formation: The N-Boc group is removed using hydrochloric acid to afford the final product.

Quantitative Data:

| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | N-Boc-3-pyrrolidinecarboxylic acid | 3-Pyrrolidinecarboxylic acid, (Boc)₂O, NaOH | ~95 | N/A |

| 2 | (S)-N-Boc-pyrrolidin-3-ylmethanol | (R)-Me-CBS, BH₃·SMe₂, THF, 0 °C to rt | 85-92 | 95-98 |

| 3 | This compound | HCl, EtOAc | >95 | 95-98 |

Workflow Diagram:

Caption: Catalytic Asymmetric Synthesis of this compound.

Conclusion

The selection of a synthetic route for this compound depends on various factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the required enantiomeric purity. Chiral pool synthesis offers the advantage of starting with a stereochemically defined molecule, often leading to high enantiopurity. However, these routes can sometimes be longer and involve more steps. Catalytic asymmetric synthesis provides a more direct approach from achiral precursors and can be highly efficient and scalable, although catalyst cost and optimization may be considerations. This guide provides the foundational information for researchers to make an informed decision based on their specific needs and resources.

An In-depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Pyrrolidin-3-ylmethanol hydrochloride (CAS No. 1316087-88-3), a chiral building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and analytical characterization methods. Furthermore, it presents a representative experimental protocol for its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identification and Properties

This compound is a chiral pyrrolidine derivative valued for its utility as a versatile synthetic intermediate. Its stereochemistry and functional groups make it an important starting material for the synthesis of complex molecules with specific biological activities.

| Identifier | Value | Source |

| CAS Number | 1316087-88-3 | [1][2][3] |

| IUPAC Name | [(3S)-pyrrolidin-3-yl]methanol;hydrochloride | [4] |

| Molecular Formula | C₅H₁₂ClNO | [3][4] |

| Molecular Weight | 137.61 g/mol | [3][4] |

| SMILES | C1CNC[C@H]1CO.Cl | [3] |

| InChI Key | RPSPXNVYBCMWAR-JEDNCBNOSA-N | [4] |

Physical Properties

| Property | Value | Source |

| Appearance | Off-white to pale beige solid | [4] |

| Melting Point | 174-176 °C | [4] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [4] |

| Hygroscopicity | Hygroscopic | [4] |

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the pyrrolidine ring and the hydroxymethyl group.[4]

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.3 (broad) | s | 2H | NH₂⁺ | |

| ~4.8 (broad) | s | 1H | OH | |

| 3.3-3.5 | m | 2H | CH₂-OH | |

| 2.8-3.2 | m | 4H | CH₂-N | |

| ~2.5 | m | 1H | CH | |

| 1.6-2.0 | m | 2H | CH₂ |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |

| ~64.0 | CH₂-OH | |

| ~45.0, ~46.0 | CH₂-N | |

| ~38.0 | CH | |

| ~28.0 | CH₂ |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Source |

| O-H Stretch | 3200-3600 (broad) | [4] |

| N-H Stretch | ~3000 (broad) | [4] |

| C-H Stretch | 2800-3000 | |

| C-O Stretch | 1000-1200 |

2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the free base of (S)-Pyrrolidin-3-ylmethanol, the molecular ion peak is observed at m/z 101.1.[4]

| m/z | Interpretation | Source |

| 101.1 | [M]⁺ (free base) | [4] |

| 70.1 | [M - CH₂OH]⁺ | |

| 57.1 | [M - CH₂OH - CH₃]⁺ |

Application in Synthesis: A Representative Protocol

This compound is a key starting material in the synthesis of various pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4] These inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The following is a representative, multi-step protocol for the synthesis of a fluorinated pyrrolidine-based DPP-4 inhibitor, illustrating the utility of this compound.

3.1. Experimental Workflow

Caption: Synthetic workflow for a DPP-4 inhibitor.

3.2. Detailed Methodologies

Step 1: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C is added triethylamine (Et₃N, 2.2 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM (2 volumes) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Step 2: Mesylation of the Hydroxyl Group

The Boc-protected alcohol (1.0 eq) is dissolved in DCM (10 volumes) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Nucleophilic Fluorination

The crude mesylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 10 volumes). Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) is added, and the mixture is heated to reflux for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to give the fluorinated pyrrolidine derivative.

Step 4: Boc Deprotection

The N-Boc protected fluoropyrrolidine (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane (10 volumes) and stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure to yield the hydrochloride salt of the fluorinated pyrrolidine.

Step 5: Amide Coupling to form the DPP-4 Inhibitor

To a solution of the appropriate carboxylic acid precursor for the target DPP-4 inhibitor (1.0 eq) in dimethylformamide (DMF, 10 volumes) are added HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred for 10 minutes before adding the fluoropyrrolidine hydrochloride salt (1.2 eq). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final compound is purified by preparative HPLC to yield the target DPP-4 inhibitor.

Logical Relationships in Drug Discovery

The development of novel therapeutics often follows a structured pipeline, from initial concept to a potential drug candidate. The use of building blocks like this compound is a critical component of this process.

Caption: Drug discovery and development pipeline.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of complex molecules, particularly in the development of DPP-4 inhibitors, underscores its significance in modern medicinal chemistry. This guide provides essential data and a representative synthetic protocol to aid researchers in leveraging this valuable compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of (S)-Pyrrolidin-3-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its stereospecific structure, featuring a pyrrolidine ring with a hydroxymethyl group at the C-3 position in the (S)-configuration, renders it a valuable chiral building block for the synthesis of complex pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and visual representations of its characterization workflow and synthetic applications.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Chemical Name | [(3S)-pyrrolidin-3-yl]methanol;hydrochloride |

| CAS Number | 1316087-88-3 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol [2][3] |

| Appearance | Off-white to pale beige solid[2] |

| Melting Point | 174-176 °C[2] |

| Solubility | Slightly soluble in water; soluble in methanol and dimethyl sulfoxide (DMSO)[2] |

| Hygroscopicity | Hygroscopic[2] |

| Chirality | Contains one chiral center at the C-3 position of the pyrrolidine ring in the (S)-configuration. |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques for the characterization of organic compounds.

Determination of Melting Point

The melting point of this compound is a crucial indicator of its purity. A sharp melting range is indicative of a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

-

Reporting: The melting point is reported as the range T1-T2. For this compound, this range is typically 174-176 °C.[2]

Assessment of Solubility

Understanding the solubility profile of this compound is essential for its use in various reaction conditions and for formulation development.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

-

Solvents: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Add a measured volume of the solvent (e.g., 1 mL) to each test tube at a controlled temperature (e.g., 25 °C).

-

The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).

-

Visual observation is used to determine if the solid has completely dissolved.

-

-

Reporting: The solubility is reported qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL). This compound is reported to be slightly soluble in water and more soluble in polar organic solvents like methanol and DMSO.[2]

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is scanned over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the alcohol hydroxyl group.

-

N-H stretch: A medium to weak absorption in the region of 3300-3000 cm⁻¹ for the secondary amine hydrochloride.

-

C-H stretch: Absorptions in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

-

C-O stretch: A strong absorption in the region of 1260-1000 cm⁻¹ for the alcohol C-O bond.

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).

-

Analysis: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Expected ¹H NMR Signals: The spectrum will show distinct signals for the protons of the pyrrolidine ring and the hydroxymethyl group, with chemical shifts and coupling patterns consistent with the (S)-pyrrolidin-3-ylmethanol structure. The number of protons, their chemical environment, and their connectivity can be determined.

-

Expected ¹³C NMR Signals: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Determination of Enantiomeric Purity

As a chiral compound, confirming the enantiomeric purity of this compound is critical for its application in asymmetric synthesis.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A suitable chiral stationary phase (CSP) column is selected.

-

Mobile Phase: A mixture of solvents (e.g., hexane and isopropanol with a small amount of an amine modifier like diethylamine) is used as the mobile phase. The composition is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded using a UV detector.

-

Reporting: The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and its application as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Role of this compound in DPP-4 inhibitor synthesis.

Conclusion

This compound is a fundamentally important chiral intermediate in modern drug discovery. A thorough understanding of its physical properties, supported by robust and reproducible experimental protocols, is paramount for its effective utilization. The data and methodologies presented in this guide are intended to provide researchers and scientists with the necessary information to confidently handle, characterize, and employ this versatile building block in their synthetic endeavors, ultimately contributing to the development of novel therapeutics. Its role as a precursor in the synthesis of potential inhibitors for dipeptidyl peptidase IV (DPP-4) highlights its significance in addressing metabolic diseases like type 2 diabetes.[1]

References

(S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis, notably as a precursor for dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug development, from synthesis and purification to formulation and storage. This technical guide provides a consolidated overview of the known solubility and stability characteristics of this compound. In the absence of extensive publicly available quantitative data, this document further outlines detailed, best-practice experimental protocols for determining these critical parameters, in accordance with international guidelines.

Physicochemical Properties

This compound is a chiral heterocyclic compound. The hydrochloride salt form offers enhanced thermal stability and aqueous solubility compared to its free base.[1]

| Property | Data | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 174-176 °C | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not widely published. However, qualitative assessments indicate a preference for polar organic solvents over water. The hydrochloride salt form is known to improve water solubility when compared to the free base.[1]

| Solvent | Qualitative Solubility | Reference |

| Water | Slightly soluble | [1] |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is a reliable and widely accepted technique.

Caption: Shake-Flask Solubility Determination Workflow.

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent (e.g., water, methanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C and/or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the aliquot should be filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or g/L.

Stability Profile and Forced Degradation Studies

General Approach to Forced Degradation Studies

Forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines, exposing the compound to stress conditions more severe than accelerated stability testing. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Caption: Forced Degradation Study Workflow.

Experimental Protocols for Forced Degradation

The following are detailed protocols for subjecting this compound to common stress conditions. A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.

A. Hydrolytic Degradation

-

Acidic Conditions: Dissolve the compound in 0.1 M hydrochloric acid (HCl). Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.

-

Basic Conditions: Dissolve the compound in 0.1 M sodium hydroxide (NaOH). Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C), sampling at various intervals.

-

Neutral Conditions: Dissolve the compound in purified water and heat at an elevated temperature (e.g., 60°C).

B. Oxidative Degradation

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water. Keep the solution at room temperature and protected from light, with sampling at regular intervals.

C. Thermal Degradation

-

Expose the solid compound to dry heat in a calibrated oven at a temperature below but near its melting point (e.g., 105°C) for a specified duration.

D. Photolytic Degradation

-

Expose the solid compound and a solution of the compound in a photostable solvent to a light source according to ICH Q1B guidelines. This typically involves exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Potential Signaling Pathway Involvement

While this compound is not known to be a direct modulator of signaling pathways, its primary significance lies in its role as a key intermediate in the synthesis of DPP-4 inhibitors.

Caption: Synthetic route to DPP-4 pathway modulation.

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, drugs synthesized from this compound can increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.

Conclusion

This compound is a valuable chiral building block with established utility in the pharmaceutical industry. While its qualitative solubility and basic stability are known, this guide highlights the need for and provides the detailed experimental framework to generate the quantitative data essential for robust process development and formulation. The outlined protocols for solubility and forced degradation studies offer a clear path for researchers to thoroughly characterize this important compound, ensuring its quality and performance in the synthesis of next-generation therapeutics.

References

Spectroscopic Profile of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the molecule and provides detailed, generalized experimental protocols for data acquisition.

Molecular Structure

This compound is a pyrrolidine derivative with a hydroxymethyl group at the chiral center on the third carbon. The hydrochloride salt form enhances its stability and water solubility, making it a versatile intermediate in organic synthesis.

Technical Guide: (S)-Pyrrolidin-3-ylmethanol Hydrochloride for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Pyrrolidin-3-ylmethanol hydrochloride, a key chiral building block in pharmaceutical synthesis. This document covers its commercial availability, key chemical properties, and its application in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Core Compound Properties

This compound is a chiral heterocyclic compound valued for its bifunctionality, containing both a secondary amine and a primary alcohol. This structure makes it a versatile starting material for the synthesis of more complex molecules.[1][2]

| Property | Value |

| CAS Number | 1316087-88-3 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol [1][3] |

| Appearance | Off-white to pale beige solid[1] |

| Melting Point | 174-176 °C[1] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO[1] |

| Storage | Inert atmosphere, room temperature[4] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The typical purity offered is ≥97%. Below is a summary of representative suppliers and their product offerings. Researchers should verify the current availability and specifications directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemScene | CS-0053246 | ≥97% | Inquire |

| Smolecule | S826973 | Inquire | Inquire |

| Parchem | Inquire | Inquire | Bulk and smaller quantities |

| Achmem | BDJHH056762 | Inquire | Inquire |

| Santa Cruz Biotechnology | sc-285655 | Inquire | Inquire |

Application in the Synthesis of DPP-4 Inhibitors

This compound serves as a crucial chiral precursor in the synthesis of DPP-4 inhibitors.[1] The pyrrolidine moiety is a common scaffold in many "gliptin" drugs. The synthesis typically involves the functionalization of both the secondary amine and the primary alcohol of the pyrrolidinemethanol core to build the final drug molecule.

Below is a representative, multi-step synthetic workflow illustrating the use of this compound in the synthesis of a generic DPP-4 inhibitor.

References

The Pivotal Role of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

For Immediate Release

In the landscape of modern pharmaceutical development, the quest for highly specific and effective therapeutic agents is paramount. Central to this endeavor is the utilization of chiral building blocks, molecular scaffolds that provide the three-dimensional architecture necessary for precise drug-target interactions. Among these, (S)-Pyrrolidin-3-ylmethanol hydrochloride has emerged as a cornerstone in the synthesis of innovative therapeutics, particularly in the development of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This in-depth guide explores the synthesis, properties, and critical applications of this versatile chiral intermediate, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound, a pyrrolidine derivative, possesses a unique stereochemistry that is instrumental in creating enantiomerically pure drugs.[1] The presence of both a hydroxyl and an amino group on its chiral backbone allows for diverse chemical modifications, making it an ideal starting point for the construction of complex and biologically active molecules.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | Off-white to pale beige solid |

| Melting Point | 174-176 °C[1] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO[1] |

| Chirality | (S)-configuration |

Synthesis of a Key Chiral Intermediate

The enantioselective synthesis of this compound is a critical process, often starting from readily available chiral precursors to ensure high stereochemical purity. One established method involves the use of L-aspartic acid, a naturally occurring amino acid. This multi-step synthesis ensures the desired (S)-stereochemistry is maintained throughout the process.

Experimental Protocol: Synthesis of (S)-3-Hydroxy-1-(phenylmethyl)pyrrolidine from L-Aspartic Acid

This protocol outlines a key transformation in the synthesis of the pyrrolidine core.

-

Esterification: L-aspartic acid is first converted to its diethyl ester hydrochloride.

-

Reduction: The ester is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This step converts the carboxylic acid groups to primary alcohols.

-

Cyclization: The resulting amino diol is then treated with a suitable reagent to facilitate intramolecular cyclization, forming the pyrrolidine ring.

-

Protection: The secondary amine of the pyrrolidine is typically protected, for instance, with a benzyl group, to allow for selective modification of the hydroxyl group in subsequent steps.

-

Deprotection and Salt Formation: Finally, removal of the protecting group and treatment with hydrochloric acid yields the desired this compound.

A generalized workflow for the synthesis is depicted below:

Caption: Synthetic pathway from L-Aspartic Acid.

Application in the Synthesis of DPP-4 Inhibitors

A significant application of this compound is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes.[1] The pyrrolidine moiety often serves as a key structural element that interacts with the active site of the DPP-4 enzyme.

Experimental Protocol: Synthesis of a Fluorinated Pyrrolidine-based DPP-4 Inhibitor

The following protocol describes the synthesis of a novel fluorinated pyrrolidine derivative, a potential DPP-4 inhibitor, using (S)-1-Boc-3-hydroxypyrrolidine as a starting material. This intermediate is readily prepared from (S)-Pyrrolidin-3-ylmethanol.

-

Fluorination: The hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.

-

Coupling: The resulting fluorinated pyrrolidine is then coupled with a suitable carboxylic acid derivative, often containing an aromatic or heteroaromatic moiety, using standard peptide coupling reagents like HATU or EDC/HOBt.

Quantitative Data from a Representative Synthesis:

| Step | Reactants | Reagents | Product | Yield (%) | Enantiomeric Excess (%) |

| Fluorination | (S)-1-Boc-3-hydroxypyrrolidine | DAST | (R)-1-Boc-3-fluoropyrrolidine | 75 | >99 |

| Deprotection | (R)-1-Boc-3-fluoropyrrolidine | TFA/DCM | (R)-3-fluoropyrrolidine | 95 | >99 |

| Coupling | (R)-3-fluoropyrrolidine, Carboxylic Acid | HATU, DIPEA | Final DPP-4 Inhibitor | 80 | >99 |

This targeted synthesis allows for the introduction of fluorine, which can enhance the metabolic stability and binding affinity of the final drug candidate.

Mechanism of DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.

The signaling pathway of DPP-4 inhibition can be visualized as follows:

Caption: DPP-4 Inhibition Signaling Pathway.

The strategic use of this compound as a chiral building block exemplifies the power of stereochemistry in modern drug design. Its versatility and the ability to introduce specific stereocenters are critical for the development of next-generation therapeutics with enhanced efficacy and safety profiles. As research continues to uncover new applications, the importance of this chiral scaffold in the pharmaceutical industry is set to grow.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically successful drugs and biologically active molecules.[1][2][3] Its unique stereochemical and physicochemical properties, including its ability to form hydrogen bonds and its non-planar, flexible conformation, make it an ideal building block for designing ligands that can effectively interact with a wide range of biological targets.[1][2] This guide provides a comprehensive overview of the role of pyrrolidine derivatives in medicinal chemistry, detailing their synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Physicochemical Properties and Synthetic Strategies

The versatility of the pyrrolidine scaffold stems from its distinct structural features. As a saturated heterocycle, it allows for three-dimensional exploration of chemical space, a crucial aspect in modern drug design.[1][2] The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.[4] Furthermore, the stereocenters within the pyrrolidine ring significantly influence the biological activity of its derivatives, often leading to enantioselective binding to target proteins.[1][2]

The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[1] A common and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene.[2] Alternatively, functionalization of readily available chiral precursors like L-proline provides a straightforward route to enantiomerically pure pyrrolidine derivatives.[5]

Therapeutic Applications and Biological Activities

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as drugs for a wide array of diseases.[3][6]

Anticancer Activity

Numerous pyrrolidine-containing compounds have been investigated for their potential as anticancer agents.[7] They have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine 3k | HCT116 | 2.9 - 16 | [6][8] |

| Pyrrolidine 3h | HCT116 | 2.9 - 16 | [8] |

| Chalcone 3IP | MCF-7 | 25-30 µg/mL | [9][10] |

| Chalcone 3FP | MDA-MB-468 | 25 µg/mL | [9][10] |

| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa | 0.32 ± 1.00 | [11] |

| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa | 1.80 ± 0.22 | [11] |

| Spiropyrrolidine oxindole 41 (6-Cl substituted) | MCF-7 | Ki: 0.24 ± 0.06 | [5] |

Anti-inflammatory Activity

Pyrrolidine derivatives have also emerged as promising anti-inflammatory agents.[12][13] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 2: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Pyrrolizine-based agent 7c | 15-LOX Inhibition | 4.61 ± 3.21 | [14] |

| Pyrrolizine-based agent 7f | 15-LOX Inhibition | 6.64 ± 4.31 | [14] |

| Thiazole derivative 14 | COX-1 Inhibition | 15-26 | [15] |

| Thiazole derivative 15 | COX-1 Inhibition | 15-26 | [15] |

| Thiazole derivative 14 | COX-2 Inhibition | 5.0 - 17.6 | [15] |

| Thiazole derivative 16 | COX-2 Inhibition | 5.0 - 17.6 | [15] |

Enzyme Inhibition

The pyrrolidine scaffold is a key component in the design of inhibitors for various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), N-acylethanolamine acid amidase (NAAA), and chemokine receptors like CXCR4.

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 / Ki | Reference |

| Prolyl-fluoropyrrolidine 10 | DPP-IV | IC50: 0.43 µM | [16] |

| Prolyl-fluoropyrrolidine 9 | DPP-IV | IC50: 0.83 µM | [16] |

| Neogliptin (12a) | DPP-IV | IC50: 16.8 ± 2.2 nM | [17][18] |

| Pyrrolidine sulfonamide 23a | GlyT1 | Ki: 0.198 µM | [19] |

| Atractylodin | NAAA | IC50: 2.81 µM | [4] |

| F96 | NAAA | IC50: 140.3 nM | [4] |

| AM9053 | NAAA | IC50: 36.4 nM | [4] |

| DV1 dimer | CXCR4 | IC50 (12G5 competition) | [20] |

Key Experimental Protocols

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This assay is crucial for identifying inhibitors of NAAA, an enzyme involved in pain and inflammation.[21]

Principle: The enzymatic activity of NAAA is measured by quantifying the hydrolysis of a fluorogenic substrate, N-(4-methylcoumarin)-palmitamide (PAMCA). Hydrolysis releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically.[21][22]

Procedure:

-

Dispense the NAAA enzyme solution into a 96-well plate.

-

Add the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the PAMCA substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[21]

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[21]

CXCR4 Receptor Binding Assay

This assay is used to identify compounds that bind to the CXCR4 receptor, a key player in HIV infection and cancer metastasis.

Principle: This is a competition binding assay where the ability of a test compound to displace a fluorescently labeled ligand (e.g., CXCL12AF647) from the CXCR4 receptor on living cells is measured by flow cytometry.[23]

Procedure:

-

Dispense the test compound solutions into a 96-well plate.

-

Add a suspension of cells endogenously expressing CXCR4 (e.g., Jurkat cells).[23]

-

Incubate for 15 minutes at room temperature in the dark.[3]

-

Add a fixed concentration of fluorescently labeled CXCL12.

-

Incubate for 30 minutes at room temperature in the dark.[23]

-

Wash the cells to remove unbound ligand.

-

Analyze the cell-bound fluorescence by flow cytometry.[3][23]

In Vitro Anti-inflammatory Assay: COX Inhibition

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the inflammatory response.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

Prepare various concentrations of the test pyrrolidine derivatives.

-

In a 96-well plate, add buffer, heme, COX-1 or COX-2 enzyme, and the test compound.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Incubate the plate at 25°C for 5 minutes.

-

Measure the absorbance at 590 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of NAAA Inhibition

Caption: Signaling pathway of NAAA inhibition by a pyrrolidine derivative.

Experimental Workflow for Anticancer Drug Screening

Caption: General workflow for the screening of pyrrolidine derivatives as anticancer agents.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its inherent structural and chemical properties provide a robust foundation for the design of novel therapeutics targeting a wide range of diseases. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 4. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 7. researchgate.net [researchgate.net]